molecular formula C14H8N2O B6375533 2-Cyano-5-(3-cyanophenyl)phenol CAS No. 1261897-94-2

2-Cyano-5-(3-cyanophenyl)phenol

Cat. No.: B6375533
CAS No.: 1261897-94-2
M. Wt: 220.23 g/mol
InChI Key: QOPVMFCZBXMOPG-UHFFFAOYSA-N
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Description

2-Cyano-5-(3-cyanophenyl)phenol is an organic compound characterized by the presence of two cyano groups and a phenolic hydroxyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(3-cyanophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.

Industrial Production Methods

Industrial production of this compound may involve the preparation of salicylaldoxime, followed by dehydration and hydrolytic-acidification reactions . The dehydration step uses an anhydride as a dehydrating agent, while the hydrolytic-acidification reaction employs a 10 to 30 mass percent alkaline solution at temperatures ranging from 100 to 150°C .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(3-cyanophenyl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Amines and alcohol derivatives

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3-cyanophenyl)phenol involves its interaction with molecular targets and pathways within biological systems. The compound’s cyano groups can act as electron-withdrawing groups, influencing the reactivity of the phenolic hydroxyl group. This can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .

Properties

IUPAC Name

4-(3-cyanophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPVMFCZBXMOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684636
Record name 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-94-2
Record name 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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